Cas no 91-10-1 (2,6-Dimethoxyphenol)

2,6-Dimethoxyphenol structure
2,6-Dimethoxyphenol structure
Produktname:2,6-Dimethoxyphenol
CAS-Nr.:91-10-1
MF:C8H10O3
MW:154.163202762604
MDL:MFCD00064434
CID:34586
PubChem ID:7041

2,6-Dimethoxyphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Dimethoxyphenol
    • Pyrogallol 1,3-dimethyl ether~Syringol
    • Syringol
    • 1,3-dimethoxy-2-hydroxybenzene
    • 1,3-dimethylpyrogallate
    • 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
    • 2,6-dimethoxy-pheno
    • 2,6-Dimethoxyphenyl
    • 2,6-Dwumetoksyfenol
    • Dimethoxyphenol
    • MCP
    • Phenol,2,6-dimethoxy
    • Pyrogallol 1,3-dimethyl ether
    • Pyrogallol-1,3-diMethyl ether
    • 2-Hydroxy-1,3-dimethoxybenzene
    • Pyrogallol 1,3-dimethylether
    • 1,3-Dimethyl pyrogallate
    • Phenol, 2,6-dimethoxy-
    • Aldrich
    • 1,3-Di-o-methylpyrogallol
    • 2,6-dimethoxy-phenol
    • Pyrogallol dimethylether
    • 2,6-dimethoxy phenol
    • 2,6-Dwumetoksyfenol [Polish]
    • FEMA No. 3137
    • 4UQT464H8K
    • KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • 3DM
    • 2,6-dim
    • 2,6-Dimethoxyphenol (ACI)
    • 2,6-Dimethoxyphenic acid
    • MDL: MFCD00064434
    • Inchi: 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
    • InChI-Schlüssel: KLIDCXVFHGNTTM-UHFFFAOYSA-N
    • Lächelt: OC1C(OC)=CC=CC=1OC
    • BRN: 1526871

Berechnete Eigenschaften

  • Genaue Masse: 154.06300
  • Monoisotopenmasse: 154.062994
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 104
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 38.7
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.1690 (rough estimate)
  • Schmelzpunkt: 50-57 °C (lit.)
  • Siedepunkt: 261 °C(lit.)
  • Flammpunkt: Fahrenheit: 284° f
    Celsius: 140° c
  • Brechungsindex: 1.4745 (estimate)
  • Wasserteilungskoeffizient: 2 g/100 mL (13 ºC)
  • PSA: 38.69000
  • LogP: 1.40940
  • Sensibilität: Luftempfindlich
  • Löslichkeit: Es ist leicht löslich in Diethylether-, Ethanol- und Alkalilösungen und leicht löslich in Wasser.
  • FEMA: 3137 | 2,6-DIMETHOXYPHENOL

2,6-Dimethoxyphenol Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 1
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22-36/37/38
  • Sicherheitshinweise: S26-S36-S37/39
  • RTECS:SL0900000
  • Identifizierung gefährlicher Stoffe: Xn
  • TSCA:Yes
  • Lagerzustand:Inert atmosphere,Room Temperature
  • Risikophrasen:R22; R36/37/38

2,6-Dimethoxyphenol Zolldaten

  • HS-CODE:2909500000
  • Zolldaten:

    China Zollkodex:

    2909500000

    Übersicht:

    2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

2,6-Dimethoxyphenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20299-0.25g
2,6-dimethoxyphenol
91-10-1 95%
0.25g
$19.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046592-25g
2,6-Dimethoxyphenol
91-10-1 98%
25g
¥184.00 2024-04-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D128348-500g
2,6-Dimethoxyphenol
91-10-1 98%
500g
¥2904.90 2023-09-03
Key Organics Ltd
FS-1188-250G
2,6-Dimethoxyphenol
91-10-1 >95%
250g
£200.00 2025-02-09
abcr
AB133850-25 g
2,6-Dimethoxyphenol, 99%; .
91-10-1 99%
25g
€62.50 2023-05-10
abcr
AB133850-100 g
2,6-Dimethoxyphenol, 99%; .
91-10-1 99%
100g
€130.20 2023-05-10
TRC
D461500-50g
2,6-Dimethoxyphenol
91-10-1
50g
$ 173.00 2023-09-07
Fluorochem
008832-1g
2,6-Dimethoxyphenol
91-10-1 97%
1g
£10.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W313718-1KG-K
2,6-Dimethoxyphenol
91-10-1 ≥98%, FG
1KG
8132.68 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
53877-100MG
2,6-Dimethoxyphenol
91-10-1
100mg
¥1924.56 2025-01-14

2,6-Dimethoxyphenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Referenz
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide ,  Indion 770 Solvents: Dimethyl sulfoxide ;  10 min, 125 °C
1.2 Reagents: Cesium hydroxide Solvents: Water ;  6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenes
Amal Joseph, P. J.; Priyadarshini, S.; Lakshmi Kantam, M.; Maheswaran, H., Catalysis Science & Technology, 2011, 1(4), 582-585

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids
, Czechoslovakia, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-(carboxymethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, rt
Referenz
Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts Acylation
Saha, Arijit ; Payra, Soumen; Dutta, Dipa; Banerjee, Subhash, ChemPlusChem, 2017, 82(8), 1129-1134

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier Pathway
Galkin, Maxim V.; Dahlstrand, Christian; Samec, Joseph S. M., ChemSusChem, 2015, 8(13), 2187-2192

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Xylene ;  10 h, 160 °C
Referenz
Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes
Li, Bo; Liu, Shihao; Fan, Wu; Shen, Xiaotong; Xu, Jing; et al, Chinese Chemical Letters, 2023, 34(7),

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Sodium perborate (NaBO3) tetrahydrate Solvents: Tetrahydrofuran
Referenz
Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangement
Kabalka, George W.; Reddy, N. Kesavulu; Narayana, Chatla, Tetrahedron Letters, 1993, 34(48), 7667-8

Synthetic Routes 8

Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Routes 9

Reaktionsbedingungen
1.1 250 h
Referenz
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate ;  720 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
Referenz
Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive medium
Kleine, Tillmann; Buendia, Julien; Bolm, Carsten, Green Chemistry, 2013, 15(1), 160-166

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referenz
I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones
Ritter, Tobias, 2004, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Cuprous chloride Solvents: Chlorobenzene
Referenz
Preparation of pyrogallol from phenol
, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Ethanethiol Catalysts: Stannous chloride Solvents: Dichloromethane
Referenz
Lewis acid-catalyzed deprotection of para-methoxybenzyl ether
Bouzide, Abderrahim; Sauve, Gilles, Synlett, 1997, (10), 1153-1154

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Dimethyl sulfoxide ,  Water ;  12 h, 125 °C; 125 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halides
Priyadarshini, S.; Amal Joseph, P. J.; Kantam, M. Lakshmi; Sreedhar, B., Tetrahedron, 2013, 69(31), 6409-6414

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Boron trichloride
Referenz
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; Sargent, Melvyn V., Journal of the Chemical Society, 1984, (4), 227-9

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
Referenz
Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols
Ritter, Tobias; Stanek, Kyrill; Larrosa, Igor; Carreira, Erick M., Organic Letters, 2004, 6(9), 1513-1514

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Acetone
Referenz
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water ;  9 h, 25 °C
Referenz
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water
Referenz
A scalable and green one-minute synthesis of substituted phenols
Elumalai, Vijayaragavan; Hansen, Joern H., RSC Advances, 2020, 10(66), 40582-40587

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 60 °C
Referenz
A simple deprotection of triflate esters of phenol derivatives
Ohgiya, Tadaaki; Nishiyama, Shigeru, Tetrahedron Letters, 2004, 45(33), 6317-6320

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Referenz
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Referenz
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

2,6-Dimethoxyphenol Raw materials

2,6-Dimethoxyphenol Preparation Products

2,6-Dimethoxyphenol Verwandte Literatur

Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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